molecular formula C22H21NO3 B5709418 2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate

2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate

Cat. No. B5709418
M. Wt: 347.4 g/mol
InChI Key: ROTBDOLLLDITCV-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate is a chemical compound that belongs to the quinolinecarboxylate family. It has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate has various scientific research applications, including:
1. Antimicrobial Activity: The compound has shown significant antimicrobial activity against various strains of bacteria and fungi. It can be used as a potential antimicrobial agent in the pharmaceutical industry.
2. Antioxidant Activity: The compound has potent antioxidant activity, which makes it a potential candidate for the development of antioxidant supplements.
3. Anti-Inflammatory Activity: The compound has shown anti-inflammatory activity in various in vitro and in vivo studies. It can be used as a potential anti-inflammatory agent in the pharmaceutical industry.

Mechanism of Action

The exact mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate is not fully understood. However, studies suggest that the compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in oxidative stress, inflammation, and microbial growth.
Biochemical and Physiological Effects:
The compound has various biochemical and physiological effects, including:
1. Inhibition of Microbial Growth: The compound inhibits the growth of various strains of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.
2. Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress, which can cause damage to cells and tissues.
3. Anti-Inflammatory Activity: The compound inhibits the activity of various enzymes and signaling pathways involved in inflammation, which can cause tissue damage and chronic diseases.

Advantages and Limitations for Lab Experiments

The advantages and limitations of using 2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate in lab experiments include:
Advantages:
1. Potent Pharmacological Effects: The compound has potent pharmacological effects, which make it a potential candidate for the development of new drugs and supplements.
2. Easy Synthesis: The compound can be easily synthesized using simple and cost-effective methods.
3. Diverse Applications: The compound has diverse applications in various research fields, including microbiology, biochemistry, and pharmacology.
Limitations:
1. Limited Studies: There are limited studies on the toxicity and safety of the compound, which can limit its potential applications.
2. Lack of Standardization: The lack of standardization in the synthesis and purification of the compound can affect its purity and yield.
3. High Cost: The high cost of the compound can limit its accessibility for research purposes.

Future Directions

For research on 2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate include:
1. Investigation of Toxicity and Safety: Further studies are needed to investigate the toxicity and safety of the compound, which can pave the way for its potential clinical applications.
2. Development of New Drugs and Supplements: The potent pharmacological effects of the compound make it a potential candidate for the development of new drugs and supplements for various diseases.
3. Optimization of

Synthesis Methods

The optimization of the synthesis and purification methods can improve the purity and yield of the compound, which can increase its potential applications.
Conclusion:
2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate is a chemical compound with diverse scientific research applications, including antimicrobial, antioxidant, and anti-inflammatory activity. The compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in oxidative stress, inflammation, and microbial growth. The compound has advantages and limitations for lab experiments, and future directions for research include investigation of toxicity and safety, development of new drugs and supplements, and optimization of synthesis methods.

properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 2,8-dimethylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-13-8-9-17(10-15(13)3)20(24)12-26-22(25)19-11-16(4)23-21-14(2)6-5-7-18(19)21/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTBDOLLLDITCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)OCC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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